molecular formula C22H20FN3O2 B2574113 [1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034527-91-6

[1,1'-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2574113
CAS No.: 2034527-91-6
M. Wt: 377.419
InChI Key: POPMCXJQMYKZTH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a biphenyl group, a fluoropyrimidine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a fluorinating agent.

    Attachment of the Piperidine Ring: The piperidine ring is incorporated through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Final Coupling: The final step involves coupling the biphenyl group with the fluoropyrimidine-piperidine intermediate under suitable conditions, such as using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-yl(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
  • [1,1’-Biphenyl]-4-yl(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone lies in the presence of the fluorine atom in the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro- or bromo-substituted analogs.

This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-4-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-19-13-24-22(25-14-19)28-20-7-4-12-26(15-20)21(27)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14,20H,4,7,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPMCXJQMYKZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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